Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate
Overview
Description
Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate is a chemical compound with the molecular formula C6H4BrClO5S and a molecular weight of 303.52 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains bromine, chlorine, and sulfonyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate typically involves the bromination and chlorosulfonation of furan derivatives. One common method includes the following steps:
Bromination: Furan is brominated using bromine or a bromine source in the presence of a catalyst to introduce the bromine atom at the 5-position of the furan ring.
Chlorosulfonation: The brominated furan derivative is then treated with chlorosulfonic acid to introduce the chlorosulfonyl group at the 4-position.
Esterification: The resulting compound is esterified with methanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to remove the bromine or chlorosulfonyl groups.
Oxidation Reactions: The furan ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while reduction reactions can produce dehalogenated or desulfonylated compounds .
Scientific Research Applications
Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound has a similar furan ring structure but contains a cyanophenyl group instead of bromine and chlorosulfonyl groups.
Methyl 5-bromo-4-chloro-2-fluorobenzoate: This compound has a similar bromine and chlorine substitution pattern but is based on a benzoate structure rather than a furan ring.
Uniqueness
Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate is unique due to the presence of both bromine and chlorosulfonyl groups on the furan ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-bromo-4-chlorosulfonylfuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO5S/c1-12-6(9)3-2-4(5(7)13-3)14(8,10)11/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIAGVWPJNCSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(O1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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